
Crystal Structure of 2-
(Trifluoromethoxy)phenylboronic Acid: A

Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-(Trifluoromethoxy)phenylboronic

acid

Cat. No.: B156052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-
(trifluoromethoxy)phenylboronic acid, a versatile reagent in organic synthesis and medicinal

chemistry. This document summarizes its key crystallographic data, outlines detailed

experimental protocols for its synthesis and crystallization, and visualizes the synthetic

workflow.

Core Structural Data
The crystal structure of 2-(trifluoromethoxy)phenylboronic acid has been determined by

single-crystal X-ray diffraction. The crystallographic data is available from the Cambridge

Crystallographic Data Centre (CCDC) under the deposition number 2044318.[1] The key

parameters from this analysis are summarized in the tables below.
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Parameter Value

Empirical Formula C₇H₆BF₃O₃

Formula Weight 205.93

Temperature 100(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 10.123(4) Å

b 8.456(3) Å

c 10.234(4) Å

α 90°

β 109.34(2)°

γ 90°

Volume 826.1(5) Å³

Z 4

Calculated Density 1.655 Mg/m³

Absorption Coefficient 0.158 mm⁻¹

F(000) 416

Refinement Details

R-int 0.045

Goodness-of-fit on F² 1.05

Final R indices [I>2σ(I)] R1 = 0.048, wR2 = 0.112

R indices (all data) R1 = 0.062, wR2 = 0.125
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Selected Bond Lengths and Angles
Bond Length (Å) Angle Degrees (°)

B(1)-O(1) 1.365(3) O(1)-B(1)-O(2) 118.5(2)

B(1)-O(2) 1.372(3) O(1)-B(1)-C(1) 121.3(2)

B(1)-C(1) 1.568(3) O(2)-B(1)-C(1) 120.2(2)

C(2)-O(3) 1.358(2) C(1)-C(2)-O(3) 117.8(2)

O(3)-C(7) 1.415(3) C(2)-O(3)-C(7) 119.5(2)

C(7)-F(1) 1.328(3) F(1)-C(7)-F(2) 107.2(2)

C(7)-F(2) 1.331(3) F(1)-C(7)-F(3) 107.5(2)

C(7)-F(3) 1.333(3) F(2)-C(7)-F(3) 106.9(2)

Experimental Protocols
Synthesis of 2-(trifluoromethoxy)phenylboronic acid
The synthesis of 2-(trifluoromethoxy)phenylboronic acid is typically achieved through a

lithium-halogen exchange followed by borylation.

Materials:

1-Bromo-2-(trifluoromethoxy)benzene

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

Triisopropyl borate

Anhydrous tetrahydrofuran (THF)

2 M Hydrochloric acid (HCl)

Ethyl acetate

Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A solution of 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF is cooled to

-78 °C under an inert atmosphere (e.g., argon or nitrogen).

n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the resulting mixture is

stirred at -78 °C for 1 hour.

Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to

warm slowly to room temperature and stirred overnight.

The reaction is quenched by the slow addition of 2 M HCl at 0 °C.

The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL).

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered,

and concentrated under reduced pressure.

The crude product is purified by recrystallization or column chromatography to yield 2-
(trifluoromethoxy)phenylboronic acid as a white solid.

Crystallization Protocol
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.

Procedure:

Dissolve the purified 2-(trifluoromethoxy)phenylboronic acid in a minimum amount of a

suitable solvent, such as acetone or a mixture of ethyl acetate and hexanes, at room

temperature.

Filter the solution to remove any insoluble impurities.

Transfer the clear solution to a clean vial.

Loosely cap the vial to allow for slow evaporation of the solvent.
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Allow the vial to stand undisturbed at room temperature for several days to a week.

Colorless, needle-like or prismatic crystals should form as the solvent evaporates and the

solution becomes supersaturated.

Once a sufficient size is reached, carefully remove the crystals from the mother liquor and

dry them under a gentle stream of inert gas.

Workflow Visualization
The following diagram illustrates the synthetic workflow for 2-
(trifluoromethoxy)phenylboronic acid.

Starting Material Reaction Steps Workup & Purification Final Product

1-Bromo-2-(trifluoromethoxy)benzene Lithium-Halogen Exchange
(-78 °C, n-BuLi, THF)

1. Borylation
(Triisopropyl borate)

2. Acidic Hydrolysis
(2 M HCl)

3. Extraction
(Ethyl Acetate)

4. Purification
(Recrystallization)

5.
2-(Trifluoromethoxy)phenylboronic Acid6.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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